2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is a chemical compound that has garnered interest due to its potential antibacterial properties This compound is part of the acetamide family, which is known for its diverse biological activities
Méthodes De Préparation
The synthesis of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide typically involves the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity. The product is then purified using recrystallization techniques .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the production process.
Analyse Des Réactions Chimiques
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents used in these reactions include bases like triethylamine for substitution reactions and hydrogen gas with a catalyst for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been studied for its antibacterial activity, particularly against Klebsiella pneumoniae . This compound has shown potential in inhibiting the growth of this pathogen, making it a candidate for further research in developing new antibacterial agents. Additionally, its favorable pharmacokinetic profile suggests potential for oral use .
In the field of chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in medicinal chemistry and drug development.
Mécanisme D'action
The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide is believed to be due to its interaction with penicillin-binding proteins in bacteria, leading to cell lysis . The presence of the chloro group enhances its stability and binding affinity to the target enzyme, thereby improving its antibacterial efficacy.
Comparaison Avec Des Composés Similaires
Similar compounds include N-(4-fluoro-3-nitrophenyl)acetamide and other acetamide derivatives. Compared to these compounds, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide exhibits enhanced antibacterial activity due to the presence of the chloro group, which improves its stability and interaction with bacterial enzymes .
Activité Biologique
2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide (CFA) is a compound within the acetamide family that has garnered attention for its potential biological activities, particularly against Klebsiella pneumoniae, a Gram-negative bacterium known for its resistance to multiple antibiotics. This article reviews the biological activity of CFA, focusing on its antibacterial properties, cytotoxicity, and pharmacokinetic profile based on recent research findings.
Overview of Biological Activity
CFA has been investigated primarily for its antibacterial activity against K. pneumoniae. Studies have demonstrated that CFA exhibits significant antibacterial effects, which are attributed to its structural components, particularly the chloro and nitro groups. These modifications enhance the compound's interaction with bacterial targets, leading to effective inhibition of bacterial growth.
Minimum Inhibitory Concentration (MIC)
The antibacterial efficacy of CFA was assessed by determining the Minimum Inhibitory Concentration (MIC). The results indicated an MIC of 512 µg/mL against various strains of K. pneumoniae, which correlates with its Minimum Bactericidal Concentration (MBC) of the same value. This suggests that CFA is bactericidal at concentrations equal to its MIC.
CFA's mechanism of action appears to involve targeting penicillin-binding proteins (PBPs), which are crucial for maintaining the integrity of the bacterial cell wall. The presence of the chloro group stabilizes the molecule at the active site, facilitating cell lysis and subsequent bacterial death. This mechanism is similar to that of many β-lactam antibiotics, which also target PBPs.
Combination Therapy
Recent studies have explored the potential of CFA in combination with other antibiotics such as ciprofloxacin, cefepime, and meropenem. The results indicate that CFA can enhance the antibacterial effects when used in conjunction with these drugs:
Antibiotic | FICI Result | Effect |
---|---|---|
Ciprofloxacin | ≤ 0.5 | Synergistic |
Cefepime | ≤ 0.5 | Synergistic |
Ceftazidime | 1 - 4 | Indifferent |
Meropenem | ≤ 0.5 | Synergistic |
Imipenem | ≤ 0.5 | Synergistic |
The Fractional Inhibitory Concentration Index (FICI) values suggest that combining CFA with these antibiotics can reduce the required concentrations for effective bacterial eradication, highlighting its potential as an adjunctive therapy in treating resistant infections.
Cytotoxicity and Safety Profile
Preliminary cytotoxicity tests have shown that CFA exhibits low toxicity towards mammalian cells, indicating a favorable safety profile for future clinical applications. The in vitro studies demonstrated no significant mutagenic effects, supporting further investigation into its therapeutic use.
Pharmacokinetic Profile
In silico analyses suggest that CFA has promising pharmacokinetic properties suitable for oral administration. These analyses consider factors such as absorption, distribution, metabolism, and excretion (ADME), which are critical for developing effective therapeutic agents.
Case Studies and Research Findings
- Cordeiro et al. (2020) : This study confirmed the antibacterial activity of CFA against K. pneumoniae and highlighted its potential in combination therapies with conventional antibiotics.
- Recent Investigations : Further research has focused on optimizing CFA's structure to enhance its biological activity and exploring its effects on biofilm formation by K. pneumoniae, which is a significant factor in chronic infections.
Propriétés
IUPAC Name |
2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPSKPMFJTXMMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196812-96-1 |
Source
|
Record name | 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.